4-(2-Methylsulfonylanilino)butanoic acid

Description

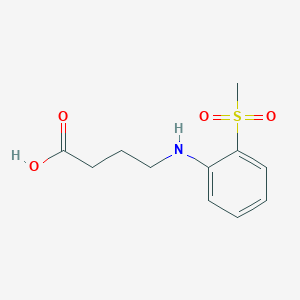

4-(2-Methylsulfonylanilino)butanoic acid is a synthetic organic compound characterized by a butanoic acid backbone (four-carbon chain terminating in a carboxylic acid group) with a 2-methylsulfonylanilino substituent at the fourth carbon. The anilino group (phenylamine moiety) features a methylsulfonyl (-SO₂CH₃) group at the 2-position of the aromatic ring.

The methylsulfonyl group may enhance stability or bioactivity compared to other substituents.

Properties

IUPAC Name |

4-(2-methylsulfonylanilino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-17(15,16)10-6-3-2-5-9(10)12-8-4-7-11(13)14/h2-3,5-6,12H,4,7-8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMOYWEJNMSSUPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1NCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

(a) Backbone and Substituent Positioning

- Phenoxybutanoic Acids (MCPB, 2,4-DB): These herbicides ( ) share a butanoic acid backbone but replace the anilino group with phenoxy substituents. The phenoxy group enhances herbicidal activity via auxin mimicry, whereas the anilino group in the target compound may alter receptor binding or metabolic stability.

- 4-Oxobutanoic Acid Derivatives: Compounds like 4-(4-ethoxycarbonylanilino)-4-oxobutanoic acid ( ) feature a ketone at position 4, reducing acidity compared to the carboxylic acid in the target compound.

(b) Sulfonyl Group Variations

- 2-(Benzoylamino)-4-(methylsulfonyl)butanoic acid ( ): The methylsulfonyl group is on the butanoic acid backbone (C4), whereas the target compound positions it on the aniline ring. This difference may influence electronic effects (e.g., sulfonyl’s electron-withdrawing nature) and intermolecular interactions.

- (2S)-3-methyl-2-(4-methylbenzenesulfonamido)butanoic acid ( ): This compound’s sulfonamide group is directly attached to the backbone, contrasting with the target’s anilino-linked sulfonyl group. The branched backbone may reduce conformational flexibility compared to the linear structure of the target compound.

(c) Physical Properties

- 4-(1,3-Dioxoisoindolin-2-yl)butanoic acid ( ): With a melting point of 114.5–115.5°C, this analog’s cyclic imide group likely enhances crystallinity compared to the target compound’s simpler structure.

Research Findings and Implications

- Structural Uniqueness: The 2-methylsulfonylanilino group distinguishes the target compound from analogs with phenoxy, benzoylamino, or sulfonamide substituents. This group may optimize bioavailability or target specificity in herbicidal or pharmacological applications.

- Further studies could explore its interaction with auxin receptors or metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.